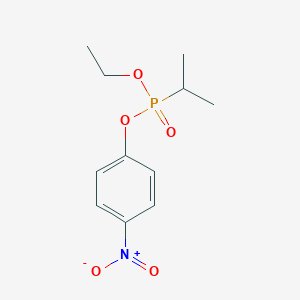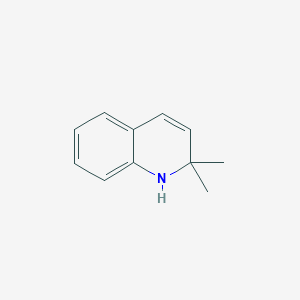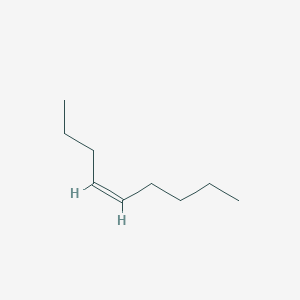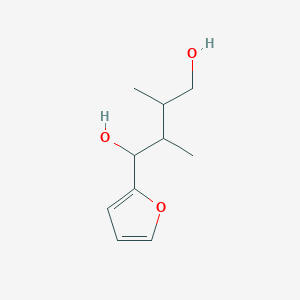![molecular formula C42H87O3PS3 B084813 Tris[2-(dodecylthio)ethyl] phosphite CAS No. 10578-66-2](/img/structure/B84813.png)
Tris[2-(dodecylthio)ethyl] phosphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris[2-(dodecylthio)ethyl] phosphite, also known as TDTP, is a phosphite antioxidant that has gained attention in recent years due to its potential applications in various fields, including polymer science, material science, and biomedical research. TDTP is a highly effective antioxidant that can scavenge free radicals and prevent the oxidation of organic compounds.
Wirkmechanismus
Tris[2-(dodecylthio)ethyl] phosphite acts as an antioxidant by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing further oxidation reactions. Tris[2-(dodecylthio)ethyl] phosphite can also chelate metal ions, which can catalyze oxidative reactions. In addition, Tris[2-(dodecylthio)ethyl] phosphite can scavenge reactive oxygen species (ROS) and nitrogen species (RNS), which can cause oxidative damage to cells and tissues.
Biochemical and Physiological Effects
Tris[2-(dodecylthio)ethyl] phosphite has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that Tris[2-(dodecylthio)ethyl] phosphite can protect cells from oxidative stress and apoptosis induced by ROS and RNS. Tris[2-(dodecylthio)ethyl] phosphite has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in response to lipopolysaccharide (LPS) stimulation. In vivo studies have demonstrated that Tris[2-(dodecylthio)ethyl] phosphite can reduce oxidative stress and inflammation in animal models of disease, such as acute lung injury and ischemia-reperfusion injury.
Vorteile Und Einschränkungen Für Laborexperimente
Tris[2-(dodecylthio)ethyl] phosphite has several advantages as an antioxidant for lab experiments. It is highly effective in scavenging free radicals, and its mechanism of action is well understood. It is also relatively stable and can be easily synthesized in large quantities. However, Tris[2-(dodecylthio)ethyl] phosphite has some limitations as well. It can be toxic at high concentrations, and its effects on cell viability and proliferation need to be carefully evaluated. In addition, Tris[2-(dodecylthio)ethyl] phosphite can interfere with some assays that rely on ROS or RNS production, such as the DCFH-DA assay.
Zukünftige Richtungen
There are several future directions for the research on Tris[2-(dodecylthio)ethyl] phosphite. First, the potential applications of Tris[2-(dodecylthio)ethyl] phosphite in biomedical research need to be further explored, particularly in the areas of oxidative stress and inflammation-related diseases. Second, the mechanisms underlying the effects of Tris[2-(dodecylthio)ethyl] phosphite on cellular signaling pathways need to be elucidated. Third, the toxicity and safety of Tris[2-(dodecylthio)ethyl] phosphite need to be evaluated in more detail, particularly in vivo. Fourth, the synthesis of Tris[2-(dodecylthio)ethyl] phosphite derivatives with improved properties, such as solubility and bioavailability, should be explored. Finally, the potential use of Tris[2-(dodecylthio)ethyl] phosphite as a therapeutic agent for various diseases should be investigated.
Synthesemethoden
The synthesis of Tris[2-(dodecylthio)ethyl] phosphite involves the reaction of dodecyl mercaptan with phosphorus trichloride in the presence of a base. The resulting product is then treated with hydrogen peroxide to produce Tris[2-(dodecylthio)ethyl] phosphite. The synthesis method is relatively simple and can be easily scaled up for industrial production.
Wissenschaftliche Forschungsanwendungen
Tris[2-(dodecylthio)ethyl] phosphite has been widely used as an antioxidant in various fields, including polymer science, material science, and biomedical research. In polymer science, Tris[2-(dodecylthio)ethyl] phosphite has been used as a stabilizer for polyethylene, polypropylene, and other polymers to prevent degradation caused by heat, light, and oxygen exposure. In material science, Tris[2-(dodecylthio)ethyl] phosphite has been used as an additive to improve the stability and durability of coatings, adhesives, and sealants. In biomedical research, Tris[2-(dodecylthio)ethyl] phosphite has been investigated for its potential as an antioxidant and anti-inflammatory agent.
Eigenschaften
CAS-Nummer |
10578-66-2 |
|---|---|
Produktname |
Tris[2-(dodecylthio)ethyl] phosphite |
Molekularformel |
C42H87O3PS3 |
Molekulargewicht |
767.3 g/mol |
IUPAC-Name |
tris(2-dodecylsulfanylethyl) phosphite |
InChI |
InChI=1S/C42H87O3PS3/c1-4-7-10-13-16-19-22-25-28-31-37-47-40-34-43-46(44-35-41-48-38-32-29-26-23-20-17-14-11-8-5-2)45-36-42-49-39-33-30-27-24-21-18-15-12-9-6-3/h4-42H2,1-3H3 |
InChI-Schlüssel |
CIJUENFMTAFPEU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCSCCOP(OCCSCCCCCCCCCCCC)OCCSCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCSCCOP(OCCSCCCCCCCCCCCC)OCCSCCCCCCCCCCCC |
Andere CAS-Nummern |
10578-66-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(S)-2-amino-6-[(benzylidene)amino]hexanoic acid](/img/structure/B84739.png)
![(1R,13R,15S)-5,7-Dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9-trien-15-ol](/img/structure/B84740.png)
![4-[1-Ethyl-1-(4-hydroxy-3,5-dimethylphenyl)propyl]-2,6-dimethylphenol](/img/structure/B84743.png)






